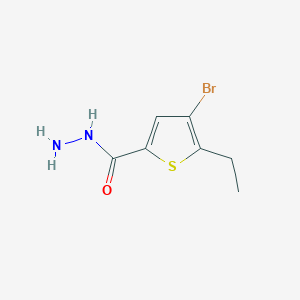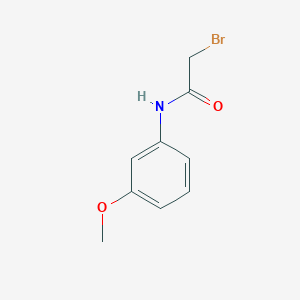
2-bromo-N-(3-methoxyphenyl)acetamide
Übersicht
Beschreibung
“2-bromo-N-(3-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.08 g/mol .
Molecular Structure Analysis
The InChI code for “2-bromo-N-(3-methoxyphenyl)acetamide” is 1S/C9H10BrNO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) . The canonical SMILES representation is COC1=CC=CC(=C1)NC(=O)CBr .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-N-(3-methoxyphenyl)acetamide” include a molecular weight of 244.08 g/mol, an exact mass of 242.98949 g/mol, and a monoisotopic mass of 242.98949 g/mol . It has a topological polar surface area of 38.3 Ų, a heavy atom count of 13, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound has a complexity of 175 and a covalently-bonded unit count of 1 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Assessment
- Acetamide Derivatives Synthesis : Studies have explored the synthesis of novel acetamide derivatives, including compounds related to 2-bromo-N-(3-methoxyphenyl)acetamide. For instance, N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani, Pal, Hegde, & Hashim, 2016).
Green Synthesis Applications
- Catalytic Hydrogenation in Dye Production : The compound has been used in the green synthesis of important intermediates for azo disperse dyes production. For example, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, a key step in dye synthesis, demonstrates the compound's relevance in eco-friendly chemical processes (Zhang Qun-feng, 2008).
Natural Antioxidants
- Radical Scavenging Activity : New nitrogen-containing bromophenols, structurally related to 2-bromo-N-(3-methoxyphenyl)acetamide, have been isolated from marine algae. These compounds exhibit significant radical scavenging activity, indicating their potential application as natural antioxidants in food and pharmaceuticals (Li, Li, Gloer, & Wang, 2012).
Protein Tyrosine Phosphatase Inhibition
- PTP1B Inhibitory Activity : Derivatives of 2-(4-methoxyphenyl) ethyl acetamide have been synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), demonstrating potential antidiabetic activity in certain models (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Chemical Reaction Mechanism Studies
- Radical-Anion Radical Chain Mechanism : Research on 2-Bromo-N,N-dimethyl-2,2-diphenylacetamide and Sodium Methoxide in 2,2-Dimethoxypropane has provided insights into the radical-anion radical chain mechanism, highlighting the compound's role in advancing our understanding of chemical reactions (Simig & Lempert, 1979).
Antimicrobial and Antifungal Research
- Antimicrobial Profile of Newer Schiff Bases : Newer Schiff bases and Thiazolidinone derivatives, including 2-bromo-acetamide compounds, have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential in antimicrobial applications (Fuloria, Fuloria, & Gupta, 2014).
Safety And Hazards
Safety information for “2-bromo-N-(3-methoxyphenyl)acetamide” includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Relevant Papers
Eigenschaften
IUPAC Name |
2-bromo-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGUWIRYYZPGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392274 | |
| Record name | 2-bromo-N-(3-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-methoxyphenyl)acetamide | |
CAS RN |
29182-94-3 | |
| Record name | 2-Bromo-N-(3-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29182-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-N-(3-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)
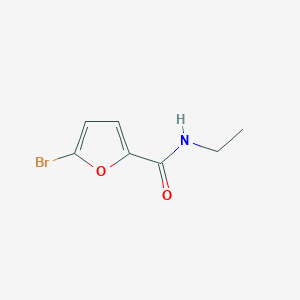
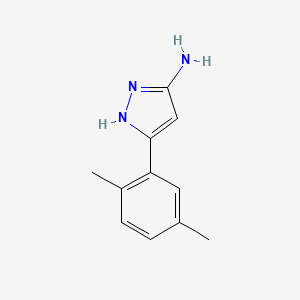
![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)
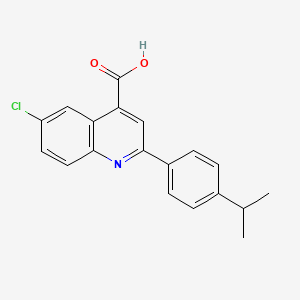
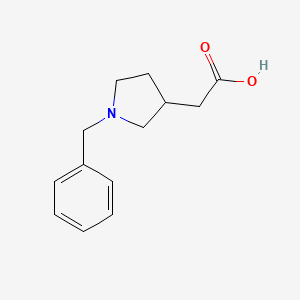
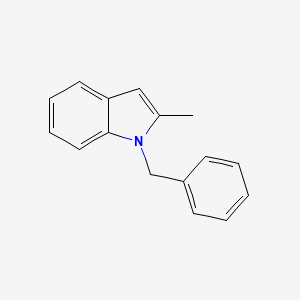

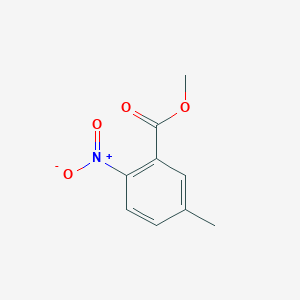
![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)
![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)
![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)
